Imiglitazar

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Investigated Mechanism of Action

- Imiglitazar was designed to activate a specific PPAR subtype known as PPAR-gamma. Activating PPAR-gamma was believed to improve insulin sensitivity, leading to better blood sugar control in diabetic patients [].

Research Findings

- Preclinical studies showed promise for imiglitazar in improving blood sugar control in animal models of type 2 diabetes [].

- However, clinical trials were halted due to safety concerns. Imiglitazar was associated with an increased risk of liver toxicity in some patients [].

Current Status

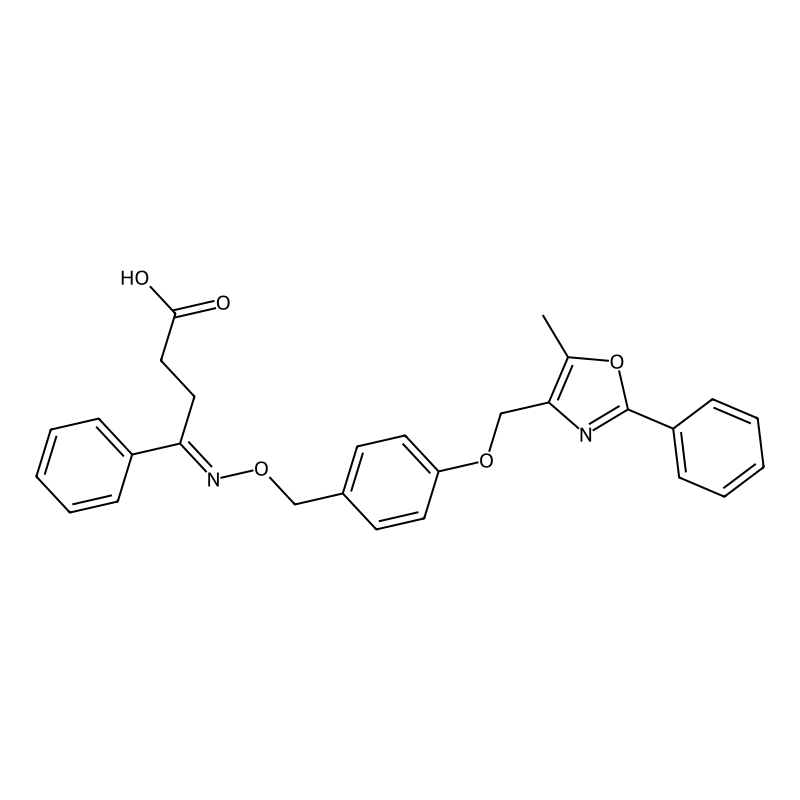

Imiglitazar, also known by its developmental code TAK-559, is characterized as a potent dual agonist of PPAR alpha and PPAR gamma. Its chemical structure allows it to modulate the activity of these receptors, which play significant roles in glucose and lipid metabolism. The compound was initially developed by Takeda Pharmaceutical Company but was suspended from further development in December 2004 due to safety concerns .

The biological activity of Imiglitazar is primarily linked to its ability to enhance insulin sensitivity and regulate lipid metabolism. It has been shown to lower plasma glucose levels and improve insulin action in preclinical studies. The compound's dual action on both PPAR alpha and PPAR gamma contributes to its efficacy in managing dyslipidemia and hyperglycemia associated with type 2 diabetes .

The synthesis of Imiglitazar involves several steps that typically include the formation of key intermediates followed by cyclization and functionalization processes. While specific synthetic pathways are proprietary, general methods for synthesizing similar compounds often involve reactions such as condensation, alkylation, and ring closure under controlled conditions .

Interaction studies involving Imiglitazar have indicated that it may interact with various metabolic pathways through its action on PPAR receptors. These interactions can lead to alterations in lipid metabolism and glucose homeostasis. Additionally, as a dual agonist, Imiglitazar may exhibit complex interactions with other medications used in diabetes management, necessitating careful consideration in polypharmacy contexts .

Imiglitazar is part of a broader class of dual PPAR modulators. Below are some similar compounds along with a brief comparison highlighting their unique features:

| Compound Name | PPAR Activity | Key Features |

|---|---|---|

| Tesaglitazar | Dual (α/γ) | Developed for type 2 diabetes; currently suspended |

| Muraglitazar | Dual (α/γ) | Known for improving insulin sensitivity |

| Naveglitazar | Dual (α/γ) | Investigated for lipid regulation |

| Ragaglitazar | Dual (α/γ) | Focused on metabolic syndrome |

| Aleglitazar | Dual (α/γ) | Undergoing clinical trials for diabetes treatment |

| Netoglitazone | Dual (α/γ) | Novel agonist with improved glucose uptake |

Uniqueness of Imiglitazar: While sharing similar mechanisms with other dual PPAR agonists, Imiglitazar's specific binding affinities (EC50 values of 67 nM for PPAR alpha and 31 nM for PPAR gamma) distinguish it from others in terms of potency and efficacy . Its development history also reflects unique challenges faced during clinical trials.